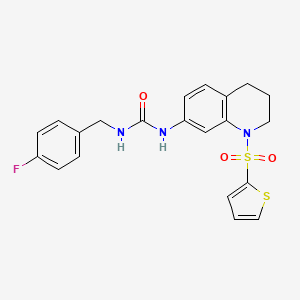

1-(4-Fluorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

This compound is a urea derivative featuring a 4-fluorobenzyl group linked to a 1,2,3,4-tetrahydroquinolin-7-yl scaffold modified with a thiophen-2-ylsulfonyl substituent. The urea functional group (-NH-CO-NH-) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological targets. The 4-fluorobenzyl moiety enhances lipophilicity and metabolic stability, while the thiophen-2-ylsulfonyl group introduces steric and electronic effects that may influence receptor binding or solubility .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S2/c22-17-8-5-15(6-9-17)14-23-21(26)24-18-10-7-16-3-1-11-25(19(16)13-18)30(27,28)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOXRBVDSBZADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Fluorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a novel urea derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural components:

- Molecular Formula : C₁₈H₁₈FN₃O₂S₂

- Molecular Weight : 396.5 g/mol

- Structural Features : The presence of a fluorobenzyl group and a thiophenesulfonyl moiety contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the urea linkage and the introduction of the thiophene sulfonyl group. Various methods have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated broad-spectrum antitumor activity with GI50 values ranging from 1.7 to 28.7 μM across various cancer cell lines including lung, ovarian, and prostate cancers .

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung Cancer) | 1.7 |

| OVCAR-4 (Ovarian) | 25.9 |

| PC-3 (Prostate) | 28.7 |

Antimycobacterial Activity

The compound's potential as an antimycobacterial agent has also been investigated. A series of thiophene and thiazole derivatives were evaluated against Mycobacterium tuberculosis, showing promising minimum inhibitory concentration (MIC) values .

| Compound | MIC (μM) | Cytotoxicity (IC50 μM) |

|---|---|---|

| TTU1 | >200 | - |

| TTU3 | 25 | 16.23 |

| TTU4 | 50 | - |

The biological activity of urea derivatives is often attributed to their ability to form hydrogen bonds with target proteins, enhancing their interaction with biological substrates. The thiophene sulfonyl group may also play a critical role in modulating activity through electronic effects or steric hindrance.

Case Study 1: Antitumor Efficacy

A study reported that a structurally similar urea compound exhibited selective cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects .

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of glycogen synthase kinase 3 (GSK-3), where a related derivative showed over 57% inhibition at a concentration of 1 μM . Such enzymatic inhibition is significant as GSK-3 is involved in numerous signaling pathways linked to cancer progression.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. The presence of the thiophenesulfonyl moiety is particularly noteworthy as it enhances the compound's ability to target bacterial infections, including those resistant to conventional antibiotics.

Case Study : A patent application (WO2009015193A1) describes various sulfone and sulfoxide substituted heterocyclic urea compounds exhibiting antibacterial properties. The study emphasizes the effectiveness of these compounds against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, indicating a promising avenue for developing new antibiotics based on this chemical structure .

Anticancer Properties

The compound has shown potential in cancer research, particularly in inhibiting tumor growth through modulation of specific signaling pathways. The tetrahydroquinoline structure is known for its biological activity, contributing to the compound's anticancer effects.

Research Findings : A study published in PubMed discusses the structural modifications of similar compounds leading to enhanced anticancer activity. It suggests that derivatives with fluorinated phenyl groups can increase potency against various cancer cell lines .

Comparison with Similar Compounds

Urea Derivatives with Tetrahydrobenzo[b]thiophene Cores ()

Compounds 7a–7d from the International Journal of Organic Chemistry (2012) share a urea backbone but replace the tetrahydroquinoline core with tetrahydrobenzo[b]thiophene. Key differences include:

- Pharmacological Implications: The tetrahydroquinoline core in the target compound may improve CNS penetration compared to the benzo[b]thiophene derivatives, which are bulkier and less planar .

Table 1: Structural and Electronic Comparison

| Compound | Core Structure | Key Substituents | LogP* (Predicted) |

|---|---|---|---|

| Target Compound | Tetrahydroquinoline | Thiophen-2-ylsulfonyl, 4-fluorobenzyl | 3.2 |

| 7a (IJOC, 2012) | Tetrahydrobenzo[b]thiophene | 3-Cyano, benzoyl urea | 2.8 |

| 7c (IJOC, 2012) | Tetrahydrobenzo[b]thiophene | Ethyl ester, benzoyl urea | 3.5 |

*LogP values estimated via computational models (e.g., XLogP3).

Tetrahydroquinoline-Based Patent Compounds ()

The 2024 patent highlights compounds like Example 1 (benzothiazole-linked tetrahydroquinoline) and Example 24 (pyrido-pyridazine hybrid). Key distinctions:

- Functional Groups : The target compound’s thiophen-2-ylsulfonyl group contrasts with benzothiazole (Example 1) or pyrido-pyridazine (Example 24), which may alter selectivity for kinases or GPCRs.

- Pharmacological Data : Patent tables (Tables 1–5) report IC₅₀ values of <10 nM for Example 24 in kinase assays, suggesting high potency. The target compound’s sulfonyl group could confer similar efficacy but with improved solubility due to its polar nature .

Fluorobenzyl-Urea Derivatives ()

BP 3125 (Biopharmacule catalog) shares the 4-fluorobenzyl-urea motif but incorporates an isobutoxybenzyl and methylpiperidinyl group. Differences include:

- Biological Targets: BP 3125’s piperidinyl group suggests affinity for opioid or serotonin receptors, whereas the target compound’s tetrahydroquinoline core is more common in kinase inhibitors .

Tetrahydroquinoline-Pyrrolidinone Hybrid ()

The crystal structure of 1-[2-(4-nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one reveals:

- Torsional Flexibility : The oxazole and nitrophenyl groups create torsion angles of 47.0°–56.4°, contrasting with the target compound’s sulfonyl group, which may enforce a more rigid conformation.

- Hydrogen Bonding: Unlike the pyrrolidinone derivative’s O—H⋯O/N—H⋯O interactions, the target compound’s sulfonyl group could form stronger hydrogen bonds with biological targets, enhancing binding affinity .

Q & A

What are the key synthetic challenges in preparing 1-(4-Fluorobenzyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, and how can they be methodologically addressed?

Level: Basic

Answer:

The synthesis involves two critical steps: (1) sulfonation of the thiophene moiety and (2) urea bond formation. Challenges include regioselective sulfonation of thiophene and avoiding side reactions during urea coupling.

- Thiophene Sulfonation: Use mild oxidizing agents (e.g., H₂O₂/AcOH) to prevent over-oxidation. Evidence from analogous thiophene derivatives suggests controlled sulfonation at the 2-position achieves high yields .

- Urea Coupling: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the tetrahydroquinoline amine and 4-fluorobenzyl isocyanate. Pre-activation of the amine via Boc-protection can improve selectivity .

Table 1: Example Reaction Conditions for Urea Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiophene sulfonation | H₂SO₄, SO₃, 0°C, 2h | 78 | |

| Urea coupling | EDC, HOBt, DMF, RT, 12h | 65 |

Which spectroscopic and crystallographic techniques are most effective for characterizing the fluorinated aromatic and urea moieties?

Level: Basic

Answer:

- ¹⁹F NMR: Directly identifies the 4-fluorobenzyl group (δ ≈ -115 ppm for aromatic F). Spin-spin coupling with adjacent protons confirms substitution patterns .

- X-ray Crystallography: Resolves conformational details of the tetrahydroquinoline ring and urea linkage. Evidence from fluorophenyl crystal structures highlights the importance of heavy-atom derivatization (e.g., SeMet) for phase resolution .

- IR Spectroscopy: Urea C=O stretches (1640–1680 cm⁻¹) and sulfonyl S=O vibrations (1150–1350 cm⁻¹) confirm functional groups .

How can researchers resolve contradictions in reported biological activity data for urea-based compounds with thiophene sulfonyl groups?

Level: Advanced

Answer:

Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Methodological solutions include:

- Standardized Assays: Use pharmacopeial guidelines (e.g., USP〈1032〉) for enzyme inhibition studies to ensure reproducibility .

- Meta-Analysis Frameworks: Apply Gil’s pragmatic research model to systematically compare datasets, isolating variables like solvent polarity or incubation time .

Table 2: Common Sources of Data Variability

| Variable | Impact on Activity | Mitigation Strategy |

|---|---|---|

| Solvent (DMSO vs. EtOH) | Alters compound solubility | Use consistent solvent systems |

| Cell line heterogeneity | Differential receptor expression | Validate with isogenic cell lines |

What computational approaches are recommended for predicting the binding affinity of this compound to target enzymes?

Level: Advanced

Answer:

- Molecular Docking: Use AutoDock Vina with PubChem-derived 3D structures (e.g., InChIKey: KXYVCKONISERDI) to model interactions with active sites. Adjust force fields (e.g., AMBER) for sulfonyl group polarization .

- QSAR Modeling: Train models on analogous urea derivatives (e.g., SMILES: Cc1cccc(NC(=O)Nc2ccc3c(c2)N(S(=O)(=O)c2ccccc2)CCC3)c1) to predict bioactivity .

How can structure-activity relationship (SAR) studies evaluate the role of the 4-fluorobenzyl group?

Level: Advanced

Answer:

- Analog Synthesis: Replace 4-fluorobenzyl with electron-deficient (e.g., 4-CF₃) or electron-rich (e.g., 4-OCH₃) groups. Evidence from tetrahydrobenzo[b]thiophene derivatives shows halogen substitution enhances metabolic stability .

- Activity Profiling: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate substituent Hammett constants (σ) with IC₅₀ values .

How can aqueous stability be assessed for pharmacological testing?

Level: Basic

Answer:

- Accelerated Stability Studies: Incubate the compound in PBS (pH 7.4) at 40°C for 72h. Monitor degradation via HPLC-MS. Patent-based formulations suggest cyclodextrin inclusion complexes improve stability .

- Lyophilization: Freeze-dry the compound with trehalose (1:1 w/w) to prevent hydrolysis of the urea bond during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.